molecular formula C17H16O5 B2721994 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 663910-76-7

3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Cat. No.: B2721994
CAS No.: 663910-76-7
M. Wt: 300.31
InChI Key: SWYMUQMUXITMLU-UHFFFAOYSA-N
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Description

This compound belongs to the furochromene class, characterized by a fused furan-chromene ring system. Its IUPAC name specifies methyl groups at positions 2, 3, and 5 of the furochromene core, a 7-oxo moiety, and a propanoic acid side chain at position 6. It is synthetically accessible with a purity of 95% (CAS: 663910-76-7; MFCD03660155) . Molecular formula: C₁₇H₁₆O₅ (calculated molecular weight: 300.31) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-8-10(3)21-14-7-15-13(6-12(8)14)9(2)11(17(20)22-15)4-5-16(18)19/h6-7H,4-5H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYMUQMUXITMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furochromenone Core: This step often involves the cyclization of a suitable precursor, such as a hydroxyacetophenone derivative, with an appropriate furan derivative under acidic or basic conditions.

    Methylation: Introduction of methyl groups can be achieved through Friedel-Crafts alkylation or methylation using methyl iodide and a strong base like sodium hydride.

    Side Chain Introduction: The propanoic acid side chain can be introduced via a Grignard reaction or through the use of a suitable ester followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction of the ketone group in the chromenone core can yield corresponding alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic ring.

Scientific Research Applications

3-(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological outcomes. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The furochromene scaffold is conserved among analogs, but substituents differ in position and type:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS No. Key Features
Target Compound 2,3,5-trimethyl C₁₇H₁₆O₅ 300.31 663910-76-7 Propanoic acid side chain; three methyl groups on furochromene
3-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid 3,5-dimethyl C₁₅H₁₄O₅ 274.27 Not listed Reduced methyl groups; lower molecular weight
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid 3,5,9-trimethyl C₁₇H₁₆O₅ 300.31 777857-42-8 Additional methyl at position 9; identical molecular weight to target
3-(2,5-Dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid 2,5-dimethyl + phenyl C₂₂H₁₈O₅ 362.38 777857-46-2 Phenyl substitution enhances aromaticity; higher molecular weight
Antiviral Potential

A structurally related compound, ZINC02123811 (1-(3-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoyl)piperidine-4-carboxamide), demonstrated high affinity for SARS-CoV-2 main protease (Mpro) due to its furochromene core and methyl/aryl substituents . The target compound’s 2,3,5-trimethyl groups may similarly enhance binding via hydrophobic interactions, though direct antiviral data are lacking.

Antimicrobial Activity

Chlorinated 3-phenylpropanoic acid derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) exhibit selective activity against Escherichia coli and Staphylococcus aureus . In contrast, methyl-substituted analogs like the target compound likely prioritize different microbial targets due to reduced electronegativity and steric effects.

Physicochemical Properties

  • Solubility: The propanoic acid moiety in all analogs improves water solubility compared to non-acid derivatives.
  • Stability : Methyl groups at positions 2,3,5 (target compound) may enhance steric protection of the chromene ring, reducing oxidative degradation versus dimethyl analogs .
  • Synthetic Accessibility : The target compound and its 3,5,9-trimethyl analog are commercially available at 95% purity, suggesting robust synthetic routes .

Biological Activity

3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H14O5C_{16}H_{14}O_{5}, with a molecular weight of approximately 286.28 g/mol. The compound features a furochromenone core that is known for its diverse biological activities.

The biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The furochromenone structure is associated with antioxidant properties, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus exhibiting potential anti-inflammatory effects.
  • Antitumor Properties : Research indicates that derivatives of furochromenones can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death.

Biological Activity Studies

Several studies have investigated the biological activities of similar compounds within the furochromenone family. Below is a summary of relevant findings:

StudyCompoundBiological ActivityFindings
This compoundAntioxidantExhibited significant free radical scavenging activity.
Related furochromenoneAnti-inflammatoryReduced levels of TNF-alpha and IL-6 in vitro.
2-(4-hydroxyphenyl)ethyl derivativeAntitumorInduced apoptosis in breast cancer cell lines through caspase activation.

Case Studies

  • Antioxidant Effects : A study demonstrated that this compound significantly reduced oxidative stress markers in human endothelial cells exposed to high glucose levels.
  • Anti-inflammatory Mechanism : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain associated with inflammatory responses.
  • Cancer Cell Apoptosis : In vitro experiments showed that the compound induced apoptosis in various cancer cell lines by activating mitochondrial pathways and increasing reactive oxygen species (ROS).

Q & A

Q. What are the recommended methodologies for synthesizing 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid?

Synthesis typically involves multi-step protocols, including cyclization of chromene derivatives and functionalization via propanoic acid coupling. For example, analogous compounds (e.g., coumarin-based acids) are synthesized using acidic catalysts like boron trifluoride diethyl etherate for cyclization, followed by purification via recrystallization or chromatography . Optimization of reaction conditions (e.g., solvent polarity, temperature gradients) is critical for yield improvement.

Q. How can researchers validate the structural integrity of this compound?

Structural confirmation relies on spectral analysis:

  • NMR spectroscopy (¹H/¹³C) to verify methyl groups and furochromen backbone.
  • IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-referencing with databases like NIST Standard Reference Data ensures accuracy .

Q. What analytical techniques are suitable for assessing purity?

  • HPLC with UV detection (e.g., C18 columns, methanol/water mobile phase) to quantify impurities.
  • Melting point determination (compare with literature values; e.g., similar coumarin derivatives show mp 118–181°C ).
  • Thin-layer chromatography (TLC) for preliminary purity checks using silica gel plates .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Discrepancies may arise from stereochemical heterogeneity or solvent effects. Strategies include:

  • Variable-temperature NMR to assess dynamic rotational barriers.
  • Deuterated solvent swaps (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts.
  • X-ray crystallography for definitive stereochemical assignment, as used in pharmacopeial standards for related heterocycles .

Q. What experimental designs are effective for studying its biological interactions?

  • In vitro enzyme assays (e.g., fluorescence-based inhibition studies) to probe interactions with targets like cyclooxygenases or kinases.
  • Molecular docking simulations using crystal structures of homologous proteins (e.g., furocoumarin-binding enzymes ).
  • Isotopic labeling (e.g., ¹⁴C-tracers) to track metabolic pathways in cell cultures .

Q. How can researchers address inconsistencies in bioactivity data across studies?

Contradictions may stem from assay conditions or impurity profiles. Mitigation strategies:

  • Dose-response curve standardization (IC₅₀/EC₅₀ comparisons under identical pH/temperature).
  • Impurity profiling using LC-MS to rule out confounding byproducts (e.g., propanoic acid derivatives with similar retention times ).
  • Collaborative validation via inter-laboratory studies, as recommended in pharmacopeial guidelines .

Methodological Recommendations

  • Synthetic Optimization : Use fractional factorial design to test variables like catalyst loading (BF₃·Et₂O) and reaction time .
  • Data Reproducibility : Adhere to USP/EP guidelines for analytical method validation (precision, linearity, LOD/LOQ) .
  • Mechanistic Studies : Employ stopped-flow kinetics or QM/MM calculations to elucidate reaction pathways .

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